2-Amino-3-hydroxy-3-methylbutanoic acid
Overview
Description
2-Amino-3-hydroxy-3-methylbutanoic acid is an α-amino acid that is substituted by an amino group at position 2 and a hydroxy group at position 3. This compound is known for its role as a chiral building block in peptide synthesis and as a human metabolite . It is an enantiomer of 2-hydroxy-3-methylbutyric acid and is used in various scientific and industrial applications.
Scientific Research Applications
2-Amino-3-hydroxy-3-methylbutanoic acid has a wide range of scientific research applications. In chemistry, it is used as a chiral building block for peptide synthesis . In biology, it serves as a human metabolite and is involved in various metabolic pathways . In medicine, it is used in the synthesis of pharmaceuticals and as a research tool to study metabolic processes . In industry, it is employed in the production of various chemicals and as an internal standard for the analysis of ethylene glycol and γ-hydroxybutyrate in whole blood .
Safety and Hazards
2-Amino-3-hydroxy-3-methylbutanoic acid may cause eye and skin irritation. It may also cause gastrointestinal irritation with nausea, vomiting, and diarrhea if ingested, and respiratory tract irritation if inhaled . It is recommended to use personal protective equipment when handling this compound .
Mechanism of Action
Target of Action
The primary target of 2-Amino-3-hydroxy-3-methylbutanoic acid is the muscle protein synthesis pathway . This compound interacts with the mechanistic target of rapamycin complex 1 (mTORC1), a key regulator of cell growth and metabolism .
Mode of Action
This compound acts by stimulating myofibrillar muscle protein synthesis and inhibiting muscle protein breakdown . This is achieved through the activation of mTORC1 and the inhibition of proteasome-mediated proteolysis in skeletal muscles .
Biochemical Pathways
The compound affects the mTORC1 pathway, which plays a crucial role in regulating cell growth and metabolism . The activation of mTORC1 leads to increased muscle protein synthesis, while the inhibition of proteasome-mediated proteolysis prevents muscle protein breakdown .
Pharmacokinetics
It is known that only a small fraction of its metabolic precursor, l-leucine, is metabolized into this compound . Therefore, pharmacologically active concentrations of the compound in blood plasma and muscle can only be achieved by supplementing it directly .
Result of Action
The result of the action of this compound is an increase in muscle size, strength, mass, power, and recovery . This is due to the compound’s ability to stimulate muscle protein synthesis and inhibit muscle protein breakdown .
Biochemical Analysis
Biochemical Properties
The biochemical role of 2-Amino-3-hydroxy-3-methylbutanoic acid is not fully understood yet. It is known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may vary depending on the specific biochemical context .
Cellular Effects
It is likely that this compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently limited .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It is likely that this compound interacts with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
It is possible that this compound interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: There are several synthetic methods for preparing 2-Amino-3-hydroxy-3-methylbutanoic acid. One common method involves the reaction of isobutyraldehyde with ammonia to produce amino isobutanol, which is then reacted with hydrogen cyanide to form amino isobutyronitrile. This intermediate is subsequently hydrolyzed to yield the desired product . Another method involves the reaction of isobutyraldehyde with hydrogen cyanide to produce hydroxy isobutyronitrile, which is then reacted with ammonia and hydrolyzed to form the final product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the hydroformylation of isobutylene with syngas to form isovaleraldehyde, which is then oxidized to produce the final product . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-hydroxy-3-methylbutanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. As a typical carboxylic acid, it can form amide, ester, anhydride, and chloride derivatives .
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen cyanide, ammonia, and various oxidizing agents. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired product is obtained.
Major Products Formed: The major products formed from these reactions include amino isobutanol, amino isobutyronitrile, and hydroxy isobutyronitrile. These intermediates are crucial for the synthesis of this compound and its derivatives.
Comparison with Similar Compounds
2-Amino-3-hydroxy-3-methylbutanoic acid can be compared with other similar compounds such as 2-amino-3,3-dimethylbutanoic acid and 2-hydroxy-3-methylbutyric acid . These compounds share similar structural features but differ in their specific functional groups and applications. For example, 2-amino-3,3-dimethylbutanoic acid is used as a chiral reagent and has different metabolic roles compared to this compound .
Properties
IUPAC Name |
2-amino-3-hydroxy-3-methylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-5(2,9)3(6)4(7)8/h3,9H,6H2,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRFQSZFVGJGGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2280-28-6, 5174-30-1 | |
Record name | 3-Methyl-DL-threonine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002280286 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC126808 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126808 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | DL-beta-Hydroxyvaline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-METHYL-DL-THREONINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4786DPH4X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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